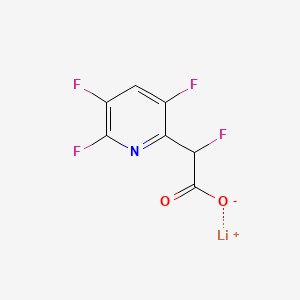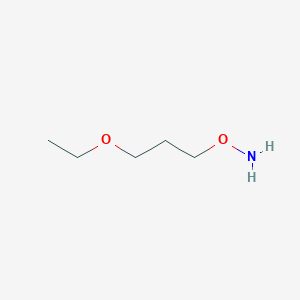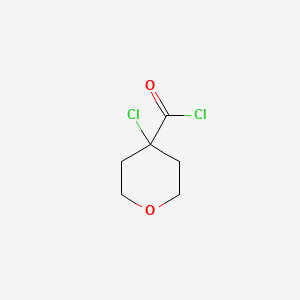
4-Chlorooxane-4-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorooxane-4-carbonyl chloride is a chemical compound with the molecular formula C5H8Cl2O2. It is a derivative of oxane, featuring a chloro substituent and a carbonyl chloride functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Chlorooxane-4-carbonyl chloride can be synthesized through several methods. One common approach involves the chlorination of oxane derivatives under controlled conditions. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro and carbonyl chloride groups .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing by-products. The use of catalysts and optimized reaction parameters further improves the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chlorooxane-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis Conditions: Aqueous acidic or basic conditions.
Major Products:
Amides and Esters: Formed through substitution reactions.
Carboxylic Acids: Resulting from hydrolysis.
Alcohols: Produced via reduction.
Aplicaciones Científicas De Investigación
4-Chlorooxane-4-carbonyl chloride finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development and pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-chlorooxane-4-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, making it a key site for chemical transformations. The chloro group can also participate in substitution reactions, facilitating the formation of various derivatives. These reactions are often catalyzed by acids or bases, depending on the specific transformation .
Comparación Con Compuestos Similares
4-Chlorobutanoyl chloride: Similar in structure but lacks the oxane ring.
4-Chlorobenzoyl chloride: Contains a benzene ring instead of an oxane ring.
4-Chlorocyclohexanecarbonyl chloride: Features a cyclohexane ring instead of an oxane ring.
Uniqueness: 4-Chlorooxane-4-carbonyl chloride is unique due to its oxane ring structure, which imparts distinct reactivity and properties compared to other chloro-carbonyl chloride compounds. This uniqueness makes it valuable for specific synthetic applications and research endeavors .
Propiedades
Número CAS |
99338-33-7 |
|---|---|
Fórmula molecular |
C6H8Cl2O2 |
Peso molecular |
183.03 g/mol |
Nombre IUPAC |
4-chlorooxane-4-carbonyl chloride |
InChI |
InChI=1S/C6H8Cl2O2/c7-5(9)6(8)1-3-10-4-2-6/h1-4H2 |
Clave InChI |
XFAMUCUBBARCEV-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1(C(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


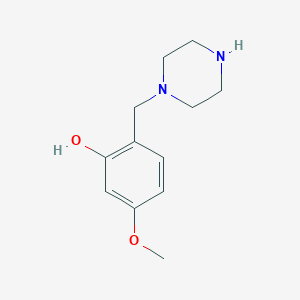
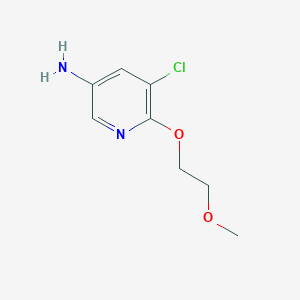

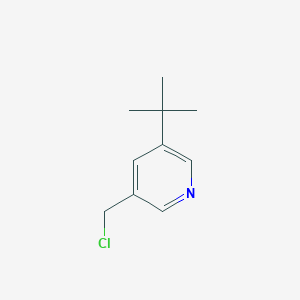
![3-[3-(Methylsulfanyl)phenyl]propanoic acid](/img/structure/B13621630.png)
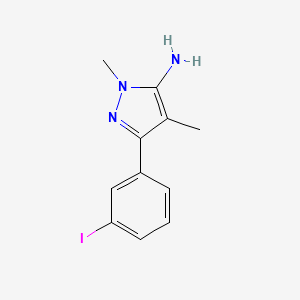
![1-chloroethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13621641.png)
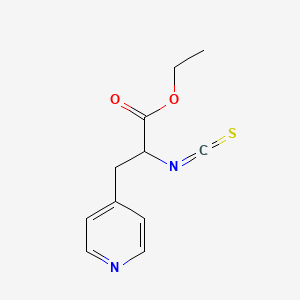
![7-Cyclopropyl-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B13621658.png)
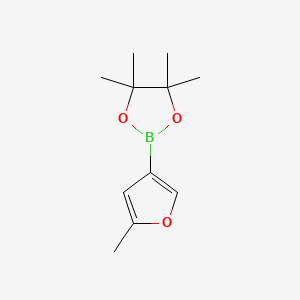
![2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B13621666.png)
